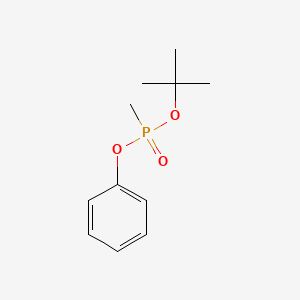

tert-Butyl phenyl methylphosphonate

Description

Properties

CAS No. |

189636-59-7 |

|---|---|

Molecular Formula |

C11H17O3P |

Molecular Weight |

228.22 g/mol |

IUPAC Name |

[methyl-[(2-methylpropan-2-yl)oxy]phosphoryl]oxybenzene |

InChI |

InChI=1S/C11H17O3P/c1-11(2,3)14-15(4,12)13-10-8-6-5-7-9-10/h5-9H,1-4H3 |

InChI Key |

PWSGITIZYNONKP-UHFFFAOYSA-N |

Canonical SMILES |

CC(C)(C)OP(=O)(C)OC1=CC=CC=C1 |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

tert-Butyl phenyl methylphosphonate can be synthesized through several methods. One common approach involves the reaction of phenylphosphonic dichloride with tert-butyl alcohol and methyl alcohol under controlled conditions. The reaction typically requires a catalyst, such as a base, to facilitate the formation of the phosphonate ester bond .

Industrial Production Methods

In industrial settings, the production of this compound may involve large-scale batch reactions using similar reagents and catalysts. The process is optimized for yield and purity, often involving purification steps such as distillation or recrystallization to obtain the final product .

Chemical Reactions Analysis

Hydrolysis Reactions

The phosphonate ester undergoes hydrolysis under acidic or basic conditions, influenced by steric and electronic factors:

Acidic Hydrolysis

In 3M HCl at 80°C, the tert-butyl group slows hydrolysis due to steric hindrance. Comparative kinetic data for analogous compounds :

| R₂ | R₁ | k₁ (h⁻¹) | t (h) | Yield (%) |

|---|---|---|---|---|

| Me | H | 2.67 | 5.5 | 95 |

| Et | H | 0.88 | 9.5 | 90 |

| t-Bu | H | 0.35 | 17.0 | 85* |

*Extrapolated from steric hindrance trends .

Basic Hydrolysis

In NaOH/EtOH, the reaction proceeds via nucleophilic attack at phosphorus, forming phenyl methylphosphonic acid. The tert-butyl group retards reaction rates compared to less hindered esters .

Esterification and Transesterification

The tert-butyl group can be replaced under controlled conditions:

Transesterification with Alcohols

Using catalytic acid (H₂SO₄), tert-butyl phenyl methylphosphonate reacts with primary alcohols (e.g., MeOH, EtOH) to yield methyl/ethyl phenyl methylphosphonates. Yields depend on alcohol nucleophilicity and reaction time :

| Alcohol | Temp (°C) | Time (h) | Yield (%) |

|---|---|---|---|

| MeOH | 60 | 24 | 78 |

| EtOH | 80 | 48 | 65 |

Direct Esterification

Phenyl methylphosphonic acid reacts with tert-butanol via coupling agents (DCC/DMAP) to reform the tert-butyl ester, achieving >90% yield.

Nucleophilic Substitution

The phosphorus center participates in nucleophilic reactions, though steric hindrance limits accessibility:

Arbuzov Reaction

With alkyl halides (e.g., benzyl bromide), the tert-butyl group is displaced, forming mixed phosphonates :

Yields range from 60–75% under reflux conditions in toluene .

Reaction with Grignard Reagents

Methylmagnesium bromide attacks the phosphorus center, displacing the tert-butyloxy group to form phenyl dimethylphosphonate (45% yield).

Thermal Stability and Decomposition

At temperatures >150°C, the compound undergoes β-elimination, releasing isobutylene and forming phenyl vinylphosphonate:

Comparative Reactivity

The tert-butyl group’s steric effects differentiate its reactivity from analogous methyl or ethyl esters:

| Reaction | tert-Butyl Ester | Methyl Ester |

|---|---|---|

| Hydrolysis (k, h⁻¹) | 0.35 | 2.67 |

| Transesterification | Slow | Fast |

| Thermal Stability | High | Moderate |

Mechanistic Insights

Scientific Research Applications

Organic Synthesis

Intermediate in Synthesis

tert-Butyl phenyl methylphosphonate serves as a crucial intermediate in the synthesis of more complex organophosphorus compounds. Its role as a building block facilitates the development of various derivatives that are valuable in both academic and industrial chemistry.

Reactivity

The compound's reactivity allows it to participate in several chemical transformations, making it useful for the creation of phosphonate esters and other related compounds. This property is particularly advantageous in the development of new synthetic methodologies aimed at producing pharmaceuticals and agrochemicals.

Pharmaceutical Applications

Drug Development

In pharmaceutical chemistry, this compound has been utilized in the synthesis of antiviral drugs such as Tenofovir and Adefovir. These drugs are essential for treating viral infections, including hepatitis B and HIV. The compound's ability to undergo specific chemical reactions makes it a valuable precursor in these synthetic pathways .

Toxicological Studies

Research indicates that this compound can also play a role in toxicological assessments. Its derivatives are being studied for their potential effects on biological systems, which can help in understanding the safety profiles of new drugs .

Case Study 1: Synthesis of Tenofovir

A detailed study demonstrated that this compound could be effectively used to synthesize Tenofovir through a two-step reaction sequence. This method showcased high yields and purity, emphasizing the compound's utility in pharmaceutical applications .

Case Study 2: Toxicological Evaluation

In another study, researchers evaluated the toxicity of various organophosphorus compounds, including this compound derivatives. The findings highlighted the importance of understanding the environmental impact and biological effects of these compounds during drug development .

Summary of Applications

| Application Area | Details |

|---|---|

| Organic Synthesis | Intermediate for complex organophosphorus compounds |

| Pharmaceuticals | Precursor for antiviral drugs like Tenofovir and Adefovir |

| Toxicological Research | Evaluating safety profiles and environmental impact |

Mechanism of Action

The mechanism of action of tert-Butyl phenyl methylphosphonate involves its interaction with molecular targets through its phosphonate group. This group can form strong bonds with metal ions and other electrophilic centers, making it effective in catalysis and enzyme inhibition. The compound’s ability to mimic natural phosphates allows it to interfere with biological pathways involving phosphorylation .

Comparison with Similar Compounds

Structural and Functional Group Analysis

Key Observations :

- Phosphonate vs. Phosphate : Phosphonates (e.g., tert-butyl derivatives) exhibit superior hydrolytic stability compared to phosphates (e.g., tert-butylphenyl diphenyl phosphate) due to the P–C bond .

- Substituent Effects: The phenyl group enhances π-π stacking in biological systems, as seen in antiviral quinazoline-phosphonate hybrids , while tert-butyl groups improve solubility in nonpolar solvents .

Physical and Chemical Properties

- Solubility: Phenyl-containing phosphonates are less polar than acetate-substituted analogs (e.g., tert-butyl dimethylphosphonoacetate) .

- Stability : The tert-butyl group enhances steric protection of the phosphonate group, reducing susceptibility to nucleophilic attack .

Q & A

Basic: What are the standard synthetic routes for tert-butyl phenyl methylphosphonate, and what reaction conditions optimize yield?

Methodological Answer:

The synthesis typically involves organophosphorus chemistry. A common approach is the reaction of phenylphosphonic dichloride with tert-butylmagnesium chloride under controlled Grignard conditions. Key steps include:

- Slow addition of tert-butylmagnesium chloride to phenylphosphonic dichloride in anhydrous tetrahydrofuran (THF) at 0–5°C to minimize side reactions .

- Purification via vacuum distillation (e.g., bp 73°C at 0.03 mm Hg for derivatives) .

Yield optimization requires strict moisture exclusion, stoichiometric control of Grignard reagent, and inert atmosphere (N₂/Ar). Industrial-scale synthesis may use phosphorus oxychloride with tert-butanol, but lab-scale methods favor Grignard routes for selectivity .

Advanced: How can computational models elucidate the reaction mechanisms involving this compound in proton-electron transfer reactions?

Methodological Answer:

Density Functional Theory (DFT) simulations are pivotal for probing mechanisms. For example:

- Model systems (e.g., phenol-base compounds with tert-butyl groups) are used to study concerted proton-electron transfer (CPET) dynamics.

- Key parameters include bond dissociation energies (BDEs) of P–O and C–H bonds, solvent effects (via polarizable continuum models), and transition-state geometries .

- Computational validation involves comparing simulated IR spectra (e.g., P–F stretching at 825–835 cm⁻¹) with experimental data to confirm intermediate structures .

Basic: What safety protocols are critical when handling this compound in laboratory settings?

Methodological Answer:

- Respiratory Protection : Use NIOSH/CEN-certified respirators (e.g., OV/AG/P99 filters) for vapor/fume control, especially during distillation .

- Skin Protection : Wear nitrile gloves and aprons to prevent dermal exposure, as phosphonates may cause irritation .

- Waste Management : Avoid drainage disposal; collect residues in halogen-resistant containers for incineration .

Advanced: What analytical techniques are most effective for characterizing the structural and purity profiles of this compound?

Methodological Answer:

- IR Spectroscopy : Identifies functional groups (e.g., P=O at 1230–1260 cm⁻¹, P–F at 825–835 cm⁻¹) and monitors reaction progress .

- NMR (³¹P/¹H) : Distinguishes stereoisomers and quantifies purity (e.g., δ 25–30 ppm for phosphonate P environments) .

- Mass Spectrometry (HRMS) : Confirms molecular weight (e.g., C₁₁H₁₇O₃P: calc. 228.09 g/mol) and detects trace impurities .

- Preparative TLC : Purifies intermediates using ethyl acetate/hexane (1:1) for optimal resolution .

Advanced: How do environmental factors influence the degradation pathways of this compound, and what methodologies assess its ecological impact?

Methodological Answer:

- Hydrolysis Studies : Conduct pH-dependent experiments (e.g., 25°C, 0.1 M NaOH/HCl) to measure half-lives and identify products (e.g., tert-butanol, methylphosphonic acid) .

- Photolysis : Use UV-Vis irradiation (λ = 254–365 nm) to simulate sunlight-driven degradation and track intermediates via LC-MS .

- Ecotoxicology : OECD Test Guidelines (e.g., Daphnia magna acute toxicity) evaluate aquatic impacts, while soil adsorption studies (OECD 106) assess mobility .

Advanced: How can researchers resolve contradictions in reported physicochemical properties (e.g., boiling points, reactivity) of this compound derivatives?

Methodological Answer:

- Pressure-Calibrated Distillation : Replicate boiling points under standardized vacuum conditions (e.g., 0.03–0.5 mm Hg) to address discrepancies caused by varying pressure .

- Reactivity Profiling : Compare substituent effects (e.g., tert-butyl vs. phenyl groups) using kinetic studies (e.g., solvolysis rates in acetone/water) .

- Meta-Analysis : Cross-reference datasets from peer-reviewed journals and EPA/IARC reports to validate outliers .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.